molecular formula C16H23NO3 B7846661 6-Propoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidin]-4-OL

6-Propoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidin]-4-OL

Cat. No.: B7846661
M. Wt: 277.36 g/mol
InChI Key: NYHCFHNQDQAEIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Propoxy-3,4-dihydrospiro[chromene-2,4’-piperidin]-4-ol is a complex organic compound characterized by its unique spiro structure, which includes a chromene and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The spiro structure imparts unique chemical and biological properties, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propoxy-3,4-dihydrospiro[chromene-2,4’-piperidin]-4-ol typically involves a multi-step process:

    Formation of the Chromene Ring: The chromene ring can be synthesized through a condensation reaction between a phenol derivative and an aldehyde under acidic conditions.

    Spirocyclization: The chromene intermediate undergoes a spirocyclization reaction with a piperidine derivative. This step often requires a catalyst and specific reaction conditions to ensure the formation of the spiro linkage.

Industrial Production Methods

In an industrial setting, the production of 6-Propoxy-3,4-dihydrospiro[chromene-2,4’-piperidin]-4-ol would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the chromene ring, converting it into a dihydrochromene derivative.

    Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydrochromene derivatives.

    Substitution: Formation of various alkyl or aryl ether derivatives.

Scientific Research Applications

6-Propoxy-3,4-dihydrospiro[chromene-2,4’-piperidin]-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Propoxy-3,4-dihydrospiro[chromene-2,4’-piperidin]-4-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It can influence various signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydrospiro[chromene-2,4’-piperidine] Hydrochloride: Shares a similar spiro structure but lacks the propoxy group.

    Spiro[chromane-2,4’-piperidine]-4-one: Contains a ketone group instead of a hydroxyl group.

Uniqueness

6-Propoxy-3,4-dihydrospiro[chromene-2,4’-piperidin]-4-ol is unique due to the presence of the propoxy group, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties. This structural feature may also influence its interaction with biological targets, making it a distinct and valuable compound in medicinal chemistry.

Properties

IUPAC Name

6-propoxyspiro[3,4-dihydrochromene-2,4'-piperidine]-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-2-9-19-12-3-4-15-13(10-12)14(18)11-16(20-15)5-7-17-8-6-16/h3-4,10,14,17-18H,2,5-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHCFHNQDQAEIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)OC3(CCNCC3)CC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.